molecular formula C11H13BrN2O3S B14909583 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one

Cat. No.: B14909583
M. Wt: 333.20 g/mol
InChI Key: SDCUOEMIHXMLBW-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one is an organic compound that features a piperazine ring substituted with a bromophenyl sulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.

    Coupling Reactions: Palladium catalysts, such as palladium acetate, and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-3-methylpiperazin-2-one depends on its specific application:

    Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues, while the bromophenyl group can participate in hydrophobic interactions.

Properties

Molecular Formula

C11H13BrN2O3S

Molecular Weight

333.20 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-3-methylpiperazin-2-one

InChI

InChI=1S/C11H13BrN2O3S/c1-8-11(15)13-6-7-14(8)18(16,17)10-4-2-9(12)3-5-10/h2-5,8H,6-7H2,1H3,(H,13,15)

InChI Key

SDCUOEMIHXMLBW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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